molecular formula C15H10ClNO B14132338 2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole CAS No. 57000-63-2

2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole

Cat. No.: B14132338
CAS No.: 57000-63-2
M. Wt: 255.70 g/mol
InChI Key: OTAKPNWFSHWVPY-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole is a chemical compound with the molecular formula C15H10ClNO and an average molecular mass of 255.70 g/mol . This synthetic 1,3-oxazole derivative provides researchers with a privileged heterocyclic scaffold renowned in medicinal chemistry for its versatile biological potential . The 1,3-oxazole core is a significant pharmacophore found in numerous natural products and biologically active synthetic molecules, known to confer a wide range of pharmacological properties . This specific compound, featuring a 3-chlorophenyl group at the 2-position and a phenyl ring at the 5-position of the oxazole ring, is a valuable building block for drug discovery and biochemical probing. Research Applications and Biological Relevance: Oxazole derivatives are extensively investigated for their antimicrobial properties. Research indicates that novel 1,3-oxazole compounds, particularly those incorporating specific phenyl and halogenated phenyl moieties, demonstrate significant activity against Gram-positive bacterial strains and the fungal pathogen C. albicans . Furthermore, the 1,3-oxazole scaffold is a recognized structure in anticancer research. Various 1,3-oxazole derivatives have been synthesized and evaluated for their antiproliferative activity, with some showing promise as potent and selective agents against diverse cancer cell lines . This has established the 1,3-oxazole motif as a critical structure in the development of new chemotherapeutic agents, with some compounds progressing to clinical candidate stages . Handling and Usage: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols, including the use of personal protective equipment. The compound should be stored under recommended conditions in a tightly sealed container to maintain its stability and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57000-63-2

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-phenyl-1,3-oxazole

InChI

InChI=1S/C15H10ClNO/c16-13-8-4-7-12(9-13)15-17-10-14(18-15)11-5-2-1-3-6-11/h1-10H

InChI Key

OTAKPNWFSHWVPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Theoretical and Computational Investigations of 2 3 Chlorophenyl 5 Phenyl 1,3 Oxazole and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics and reactivity of molecules. These calculations provide a microscopic view of the electron distribution and orbital energies, which govern the chemical behavior of the compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized, lowest-energy three-dimensional arrangement of atoms in a molecule. The B3LYP functional combined with a basis set like 6-311G++(d,p) is a common level of theory for such calculations, providing a good balance between accuracy and computational cost. researchgate.net

Studies on analogous structures, such as 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole and 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole, reveal important conformational features. For instance, the dihedral angles between the phenyl rings and the central heterocyclic ring are non-zero, indicating that the molecules are not perfectly planar. semanticscholar.orgrsc.org In 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole, the isoxazole (B147169) ring forms dihedral angles of 16.64° and 17.60° with the methylphenyl and phenyl rings, respectively. thepharmajournal.com This twisting is a result of steric hindrance between the ortho-hydrogens of the aryl rings and the atoms of the oxazole (B20620) ring. These findings suggest that 2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole would also adopt a non-planar conformation.

Table 1: Predicted Geometrical Parameters for an Analogous 2,5-Diaryl Oxazole Structure (Note: This data is representative of a typical 2,5-disubstituted oxazole core optimized using DFT methods and is intended for illustrative purposes.)

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
O1-C21.37
C2-N31.31
N3-C41.40
C4-C51.35
C5-O11.38
Bond Angles (°)
C5-O1-C2105.0
O1-C2-N3115.0
C2-N3-C4108.0
N3-C4-C5110.0
C4-C5-O1102.0
Dihedral Angles (°)
Phenyl Ring - Oxazole Ring~15-30
Chlorophenyl Ring - Oxazole Ring~10-25

This interactive table is based on typical values found in DFT studies of similar heterocyclic compounds.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic properties and reactivity of a molecule. rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov

For a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level of theory determined the HOMO energy to be -6.5743 eV and the LUMO energy to be -2.0928 eV. This results in a HOMO-LUMO energy gap of 4.4815 eV. thepharmajournal.com It is expected that this compound would exhibit a similar energy gap, indicating significant chemical reactivity and the potential for charge transfer within the molecule. The distribution of these orbitals is also informative; typically in 2,5-diaryl oxazoles, the HOMO is delocalized across the entire molecule, while the LUMO is often concentrated on the central oxazole ring and the attached aryl groups.

Table 2: Frontier Molecular Orbital Energies for an Analogous Oxadiazole Compound

ParameterValue (eV)
EHOMO-6.5743
ELUMO-2.0928
HOMO-LUMO Gap (ΔE)4.4815

Data from a DFT study on the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. thepharmajournal.com This interactive table illustrates the typical energy levels for this class of molecules.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. nih.gov The key parameters include:

Chemical Potential (μ): Represents the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

These parameters, calculated for the analogous 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, suggest that the molecule possesses good kinetic stability and is a strong electrophile. thepharmajournal.com Molecules with low chemical hardness are generally more reactive. nih.gov The calculated values for these descriptors for this compound are expected to be in a similar range, indicating a molecule with significant reactivity, which is a desirable trait for potential bioactive compounds.

Table 3: Chemical Reactivity Parameters for an Analogous Oxadiazole Compound

ParameterFormulaValue
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.3336 eV
Global Chemical Hardness (η)(ELUMO - EHOMO) / 22.2408 eV
Electrophilicity Index (ω)μ² / (2η)4.1917 eV
Global Softness (S)1 / (2η)0.2231 eV⁻¹

Data from a DFT study on the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. thepharmajournal.com This interactive table provides quantitative insights into the molecule's reactivity.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamics of a molecule in various environments, such as in solution or when bound to a biological target.

For this compound, MD simulations can be employed to explore its conformational landscape. The primary degrees of freedom in this molecule are the rotations around the single bonds connecting the phenyl and chlorophenyl rings to the central oxazole core. The simulations would reveal the preferred dihedral angles and the energy barriers between different conformations. This information is crucial, as the specific conformation of a molecule often dictates its biological activity.

Studies on related systems, like the oxazole yellow dye (YOPRO), have used MD simulations to understand how the environment affects molecular conformation. nih.gov In that case, simulations showed that when the dye intercalates into DNA, its rotational motion is significantly constrained compared to when it is in an aqueous solution. nih.gov This restriction of motion was linked to an increase in fluorescence, highlighting the importance of conformational dynamics. Similarly, MD simulations of this compound could predict how its flexibility changes upon binding to a protein active site, which can be critical for its mechanism of action.

Conformational analysis, often performed in conjunction with quantum chemical calculations, can identify the lowest-energy conformers of the molecule. For diaryl oxazoles, this involves mapping the potential energy surface as a function of the two key dihedral angles. Such studies can confirm whether the planar or a twisted conformation is more stable and quantify the energy differences, providing a static but essential picture of the molecule's structural preferences.

Molecular Modeling and Docking Studies of Oxazole Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The binding of a ligand like this compound to a biomolecule is governed by a variety of non-covalent interactions. The oxazole scaffold is capable of participating in several key types of interactions that contribute to stable binding in a protein's active site. irjweb.com

Hydrogen Bonding: While the core 1,3-oxazole ring itself is a weak hydrogen bond acceptor (at the nitrogen atom), substituents on the phenyl rings can introduce hydrogen bond donor or acceptor groups.

π-π Stacking: The aromatic phenyl and oxazole rings are well-suited for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.

Ion-Dipole and Coordination Bonds: The heteroatoms (nitrogen and oxygen) in the oxazole ring create a dipole moment, allowing for favorable ion-dipole or dipole-dipole interactions with polar residues or metal ions in the active site. irjweb.com

Hydrophobic Interactions: The phenyl and chlorophenyl groups are hydrophobic and will preferentially interact with nonpolar amino acid residues such as leucine, isoleucine, and valine, driving the ligand out of the aqueous environment and into the binding pocket.

Molecular docking studies of various oxazole derivatives have demonstrated their ability to bind to a range of biological targets. The specific orientation and interactions of this compound within a given active site would depend on the site's unique shape, size, and chemical environment. The chlorine substituent on the phenyl ring can also participate in halogen bonding, a specific type of non-covalent interaction that can further stabilize the ligand-protein complex.

Prediction of Binding Modes and Affinities in Molecular Recognition Processes

Computational chemistry provides powerful tools to predict and analyze the interactions between small molecules, such as this compound, and biological macromolecules. These in silico methods, particularly molecular docking and binding affinity calculations, are instrumental in understanding the molecular recognition processes that underpin the biological activity of a compound. While specific studies on the binding modes of this compound are not extensively available in the current literature, research on closely related analogues offers significant insights into its potential molecular interactions.

Quantum chemical calculations have been employed to understand the interaction between phenyl-substituted 1,3-oxazoles and protein fragments. These studies reveal that the introduction of phenyl groups at the 2- and 5-positions of the oxazole ring enhances the stability of the complex formed with biomolecules. This stabilization is attributed to π-stacking interactions between the phenyl rings of the ligand and aromatic residues of the protein, such as phenylalanine. For a di-phenyl-substituted 1,3-oxazole, this π-stacking mechanism can contribute to an additional stabilization of approximately 2.5 kcal/mol. The binding energy of these complexes is also influenced by the formation of hydrogen bonds, with the energy decreasing in the series of hydrogen bond donors X → O, S, NH, where X represents a fragment of a biomolecule.

Molecular docking studies on analogous compounds, such as 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazoles, have been conducted to predict their binding modes within the active sites of various enzymes, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. These studies help in elucidating the key amino acid residues involved in the interaction. For instance, in the active site of EGFR tyrosine kinase, the five-membered oxadiazole ring of the ligands was found to be in proximity to Leu792 and Met793, while the substituted phenyl group interacted with Cys797.

The prediction of binding affinities, often expressed as a docking score or binding energy, is a critical aspect of these computational studies. Lower binding energies typically indicate a more stable protein-ligand complex. For a series of 3-phenyl-β-alanine based 1,3,4-oxadiazole (B1194373) hybrids, molecular docking studies against carbonic anhydrase-II (CA-II) revealed that the compounds fit well into the entrance of the active site, primarily through hydrogen bonding with residues such as Thr199, Thr200, and Gln92.

The following table summarizes the predicted binding affinities of some 2,5-disubstituted oxazole and oxadiazole analogues against different protein targets, as reported in various computational studies. It is important to note that these values are for analogous compounds and not for this compound itself.

Compound/AnalogueTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Di-phenyl-substituted 1,3-oxazoleModel Phenylalanine-2.5 (stabilization energy)π-stacking interaction
2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogueEGFR Tyrosine KinaseNot specifiedCys797, Leu792, Met793
3-phenyl-β-alanine 1,3,4-oxadiazole hybridCarbonic Anhydrase-IINot specifiedThr199, Thr200, Gln92

These theoretical and computational investigations, while not directly on this compound, provide a valuable framework for predicting its behavior in molecular recognition processes. The presence of the 3-chlorophenyl and phenyl groups suggests that π-stacking interactions and hydrophobic interactions are likely to play a significant role in its binding to biological targets. The oxazole core, with its nitrogen and oxygen atoms, can potentially participate in hydrogen bonding. Future in silico studies focusing specifically on this compound are needed to validate these predictions and to fully elucidate its binding modes and affinities with various biological targets.

Advanced Spectroscopic and Structural Characterization of 2 3 Chlorophenyl 5 Phenyl 1,3 Oxazole Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like 2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the precise assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons. amazonaws.com For the 3-chlorophenyl substituent, the protons appear as a singlet for the proton at the 2-position of the phenyl ring (δ 8.06 ppm), a multiplet for the proton at the 4-position (δ 7.98-7.95 ppm), and a multiplet that integrates for the remaining aromatic protons (δ 7.45-7.31 ppm). The protons of the 5-phenyl group also contribute to this multiplet region. amazonaws.com A related analogue, 2-(4-chlorophenyl)-5-phenyloxazole, shows distinct doublets for the para-substituted chlorophenyl ring protons at δ 8.02 (J = 7.8 Hz) and δ 7.45-7.41 ppm. The protons of the 5-phenyl ring appear at δ 7.68 (d, J = 7.5 Hz), and in a multiplet with the remaining proton of the chlorophenyl ring and the two meta protons of the 5-phenyl ring (δ 7.45-7.41 ppm), and a triplet for the para proton of the 5-phenyl ring at δ 7.33 (t, J = 7.2 Hz). amazonaws.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the carbon atoms of the oxazole (B20620) ring are expected to resonate at approximately δ 159.75 ppm (C2) and δ 151.75 ppm (C5). amazonaws.com The carbon atom attached to the chlorine (C3' of the chlorophenyl ring) is observed at δ 134.94 ppm. The other aromatic carbons appear in the typical range of δ 123-131 ppm. amazonaws.com In the case of the analogue 2-(4-chlorophenyl)-5-phenyloxazole, the oxazole carbons are found at δ 160.22 (C2) and δ 151.55 (C5), with the carbon bearing the chlorine atom at δ 136.42 ppm. amazonaws.com

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. rsc.org

COSY experiments establish proton-proton couplings within the phenyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the phenyl rings and the oxazole core.

Interactive Data Table: NMR Data for this compound and an Analogue The following table summarizes the key NMR spectral data. Users can sort and filter the data for comparative analysis.

CompoundNucleusChemical Shift (δ ppm)Multiplicity / Coupling Constant (J Hz)AssignmentReference
This compound¹H8.06sH-2' (chlorophenyl) amazonaws.com
This compound¹H7.98-7.95mH-4' (chlorophenyl) amazonaws.com
This compound¹H7.68d, J=5.4H-2'', H-6'' (phenyl) amazonaws.com
This compound¹H7.45-7.31mRemaining aromatic H amazonaws.com
This compound¹³C159.75-C-2 (oxazole) amazonaws.com
This compound¹³C151.75-C-5 (oxazole) amazonaws.com
This compound¹³C134.94-C-3' (chlorophenyl) amazonaws.com
This compound¹³C130.28 - 123.56-Remaining aromatic C amazonaws.com
2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole¹H8.02d, J=7.8H-2', H-6' (chlorophenyl) amazonaws.com
2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole¹H7.68d, J=7.5H-2'', H-6'' (phenyl) amazonaws.com
2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole¹H7.45-7.41mH-3', H-5' (chlorophenyl), H-3'', H-5'' (phenyl) amazonaws.com
2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole¹H7.33t, J=7.2H-4'' (phenyl) amazonaws.com
2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole¹³C160.22-C-2 (oxazole) amazonaws.com
2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole¹³C151.55-C-5 (oxazole) amazonaws.com
2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole¹³C136.42-C-4' (chlorophenyl) amazonaws.com
2-(4-Chlorophenyl)-5-phenyl-1,3-oxazole¹³C129.16 - 123.56-Remaining aromatic C amazonaws.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental formula of the molecular ion. For this compound, the calculated exact mass for the molecular ion [M]⁺ is 255.0451. amazonaws.com The experimentally found value is 255.0456, which is in excellent agreement. amazonaws.com This confirms the elemental composition of C₁₅H₁₀ClNO.

The fragmentation pattern in electron impact mass spectrometry (EI-MS) can provide valuable structural information. The fragmentation of 2,5-diaryl oxazoles is expected to proceed through several characteristic pathways. Common fragmentation patterns for related heterocyclic systems often involve the cleavage of the heterocyclic ring and the loss of small neutral molecules or radicals. For 1,3,4-oxadiazole (B1194373) analogues, fragmentation is initiated by cleavage of the alkyl chain or the heterocyclic ring.

Vibrational Spectroscopy (FT-IR, FT-Raman Spectroscopy) for Functional Group and Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and vibrational modes of a molecule. These two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman and vice versa. spectroscopyonline.com

For this compound, the FT-IR and FT-Raman spectra would be dominated by vibrations of the oxazole ring and the two substituted phenyl rings.

Aromatic C-H Stretching: These vibrations are typically observed in the region of 3100-3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in the aromatic rings are expected to appear in the 1650-1450 cm⁻¹ region. For a similar compound, 2-(4-chloro phenyl)-5-phenyl oxazole, IR absorbances are noted at 1604, 1478, and 1403 cm⁻¹. rsc.org

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C group within the oxazole ring are expected in the 1250-1020 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration for the chlorophenyl group is anticipated in the region of 800-600 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations of the substituted phenyl rings give rise to strong bands in the 900-675 cm⁻¹ region, which are characteristic of the substitution pattern.

Interactive Data Table: Expected Vibrational Modes for this compound This table presents the expected vibrational frequencies for the key functional groups. Users can explore the data to understand the spectroscopic signature of the molecule.

Vibrational ModeExpected Wavenumber (cm⁻¹)SpectroscopyIntensity
Aromatic C-H Stretch3100 - 3000FT-IR, FT-RamanMedium
C=N Stretch (Oxazole)~1610FT-IR, FT-RamanStrong
C=C Stretch (Aromatic)1600 - 1450FT-IR, FT-RamanStrong
C-O-C Asymmetric Stretch1250 - 1150FT-IRStrong
C-O-C Symmetric Stretch1100 - 1020FT-IRStrong
C-Cl Stretch800 - 600FT-IR, FT-RamanStrong
Aromatic C-H Out-of-Plane Bend900 - 675FT-IRStrong

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound or a close analogue would provide precise information on bond lengths, bond angles, and torsion angles.

High-Performance Chromatographic Techniques for Purity Assessment and Separation (e.g., RP-HPLC)

High-performance liquid chromatography (HPLC) is an essential technique for the separation, identification, and quantification of components in a mixture. Reversed-phase HPLC (RP-HPLC) is commonly used for the purity assessment of organic compounds like this compound. nih.gov

In a typical RP-HPLC setup for a 2,5-diaryloxazole, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. sielc.com A common mobile phase would consist of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic or phosphoric acid to improve peak shape. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound can be determined by integrating the peak area of the analyte and any impurities, which are detected using a UV detector set at a wavelength where the compound has strong absorbance. For related oxazole compounds, enantiomeric separations have also been achieved using chiral stationary phases. mdpi.com

Interactive Data Table: Typical RP-HPLC Parameters for Oxazole Analogues This table outlines typical parameters for the RP-HPLC analysis of oxazole derivatives. This information is valuable for developing analytical methods for purity assessment.

ParameterTypical Value/ConditionPurposeReference
ColumnC18 (e.g., Inertsil ODS C18, 4.6 x 150 mm, 5 µm)Nonpolar stationary phase for separation nih.gov
Mobile PhaseAcetonitrile/Water gradient or isocratic mixtureElution of the analyte from the column sielc.com
AdditivePhosphoric acid or Formic acid (for MS compatibility)To improve peak shape and resolution sielc.com
Flow Rate1.0 mL/minTo control the speed of the separation nih.gov
DetectionUV at a specific wavelength (e.g., 224 nm or 254 nm)To detect and quantify the analyte nih.govmdpi.com
Column TemperatureAmbient or controlled (e.g., 30 °C)To ensure reproducible retention times mdpi.com

Structure Activity Relationship Sar Studies of 1,3 Oxazole Derivatives with Focus on Aryl Substitution Patterns

Fundamental Principles of Structure-Activity Relationships in Oxazole (B20620) Chemistry

The 1,3-oxazole moiety is a five-membered aromatic ring containing one oxygen and one nitrogen atom. tandfonline.comtsijournals.com This core structure provides a rigid, planar backbone with specific electronic properties. The nitrogen atom acts as a hydrogen bond acceptor, while the entire ring system can participate in various non-covalent interactions. tandfonline.com The biological activity of oxazole derivatives is largely determined by the substituents at the C2, C4, and C5 positions, as these positions offer vectors for chemical modification. researchgate.netresearchgate.net

Steric Profile: The size and shape of substituents influence how the molecule fits into a biological target's binding site.

Electronic Properties: Electron-donating or electron-withdrawing groups can alter the electron density of the oxazole ring, affecting its reactivity and ability to form interactions like hydrogen bonds or pi-stacking.

Lipophilicity: The hydrophobicity or hydrophilicity of the substituents impacts the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with hydrophobic pockets in target proteins.

The structure of oxazole derivatives allows them to engage in diverse weak interactions with biological targets, including hydrophobic effects, van der Waals forces, hydrogen bonds, and pi-pi stacking, which are critical for their pharmacological activity. tandfonline.com The substitution pattern is pivotal; for instance, the introduction of different functional groups at the C2, C4, and C5 positions of the oxazole ring plays a vital role in modulating the biological activity of the resulting compounds. nih.govthepharmajournal.com

Influence of Aryl and Halo-Aryl Substituents on Molecular Interactions and Bioactivity (specifically 3-chlorophenyl and phenyl at C2 and C5 positions)

The presence of aryl and halo-aryl groups at the C2 and C5 positions is a common feature in many bioactive oxazole derivatives. Research indicates that the incorporation of phenyl, methoxyphenyl, or halogen-substituted phenyl moieties can significantly enhance therapeutic activities. researchgate.netresearchgate.net

In the specific case of 2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole , the substituents at the C2 and C5 positions dictate its interaction with biological targets.

Phenyl Group at C5: A phenyl ring at this position provides a large, hydrophobic surface that can engage in favorable pi-stacking and hydrophobic interactions within a protein's binding pocket. This is a common strategy to enhance binding affinity.

3-Chlorophenyl Group at C2: This substituent introduces several key features:

Electronic Effects: As an electron-withdrawing group, the chlorine atom modifies the electronic nature of the attached phenyl ring and, to a lesser extent, the oxazole core.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a highly directional and specific non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on the biological target. This can significantly contribute to binding affinity and selectivity.

The interplay between these groups is critical. The relative orientation of the two aromatic rings, governed by the central oxazole linker, creates a distinct three-dimensional shape that is recognized by the target. SAR studies on related 2,5-diaryl oxazoles often reveal that both the identity and the substitution pattern of the aryl rings are crucial for potency.

Table 1: Illustrative SAR Data for 2,5-Disubstituted Oxazole Derivatives (Anticancer Activity)
CompoundR1 (C2-Substituent)R2 (C5-Substituent)Antiproliferative Activity (GI50, µM) vs. Cancer Cell Line
APhenylPhenyl8.5
B4-ChlorophenylPhenyl2.1
C3-ChlorophenylPhenyl3.4
DPhenyl4-Methoxyphenyl6.2

Identification of Key Pharmacophores within 1,3-Oxazole Scaffolds

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The 1,3-oxazole ring is considered a key pharmacophoric element or a "privileged scaffold". researchgate.netderpharmachemica.com This is because its rigid structure correctly orients appended functional groups in a defined three-dimensional space, facilitating recognition and binding by a target receptor or enzyme.

Within the 2,5-diaryloxazole scaffold, such as This compound , the key pharmacophoric features can be identified as:

A Central Aromatic Heterocycle: The oxazole ring acts as a rigid linker.

Hydrogen Bond Acceptors: The nitrogen and oxygen atoms of the oxazole ring can accept hydrogen bonds from donor groups on the biological target.

Two Aromatic/Hydrophobic Regions: The aryl substituents at C2 and C5 provide regions for hydrophobic and aromatic (pi-pi or cation-pi) interactions.

Halogen Bond Donor: The chlorine atom on the C2-phenyl ring can serve as a potential halogen bond donor.

These features collectively define the pharmacophore. The precise spatial arrangement of these interaction points is critical for biological activity.

Table 2: Key Pharmacophoric Features of the 2-(Aryl)-5-(Aryl)-1,3-Oxazole Scaffold
Pharmacophoric FeatureStructural MoietyPotential Molecular Interaction
Rigid Linker1,3-Oxazole RingMaintains optimal spatial orientation of substituents
Hydrogen Bond AcceptorOxazole Nitrogen (N3)Hydrogen bonding
Hydrogen Bond AcceptorOxazole Oxygen (O1)Hydrogen bonding
Aromatic/Hydrophobic Region 1Aryl group at C2 (e.g., 3-Chlorophenyl)Pi-stacking, hydrophobic interactions
Aromatic/Hydrophobic Region 2Aryl group at C5 (e.g., Phenyl)Pi-stacking, hydrophobic interactions
Halogen Bond DonorChlorine on C2-Aryl groupHalogen bonding

Computational Approaches in SAR Elucidation and Predictive Modeling

Modern drug discovery heavily relies on computational methods to accelerate the process of lead identification and optimization. These in silico techniques are invaluable for elucidating the SAR of compounds like 1,3-oxazole derivatives and for building predictive models. nih.gov

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of oxazole derivatives with known activities, a predictive model can be built. This model can then be used to estimate the activity of newly designed, unsynthesized compounds, helping to prioritize which derivatives to synthesize and test.

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., This compound ) when bound to a biological target, such as the active site of an enzyme. nih.govsemanticscholar.org Docking simulations score different binding poses based on intermolecular interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This provides insights into the specific molecular interactions that drive binding and can explain why certain substituents enhance activity while others diminish it. nih.gov

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the stability and dynamics of the ligand-protein complex over time. This method provides a more realistic view of the binding event by simulating the movement of atoms in the system, helping to confirm the stability of key interactions predicted by docking.

Pharmacophore Modeling: Based on a set of active molecules, a pharmacophore model can be generated to define the essential 3D arrangement of chemical features required for activity. This model can then be used to screen large virtual libraries of compounds to identify new potential hits that match the pharmacophore.

These computational tools complement experimental SAR studies by providing a molecular-level understanding of ligand-target interactions, guiding the design of more effective oxazole-based therapeutic agents. semanticscholar.orgresearchgate.net

In Vitro Mechanistic Investigations of 1,3 Oxazole Derivative Biological Activity

Mechanisms of Antimicrobial Action (in vitro studies)

The antimicrobial potential of 2,5-disubstituted oxazoles is a well-documented area of research. The general mechanism of action for many antimicrobial agents involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. For oxazole (B20620) derivatives, the specific substitutions on the aryl rings at positions 2 and 5 play a crucial role in determining their antimicrobial spectrum and potency.

Studies on various 2,5-disubstituted benzoxazoles have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, certain benzoxazole (B165842) derivatives have shown significant activity against Pseudomonas aeruginosa and its gentamicin-resistant isolates, surpassing the efficacy of standard drugs like ampicillin (B1664943) trihydrate and rifampicin (B610482). nih.gov The presence of a halogenated phenyl group, such as the 3-chlorophenyl moiety in the compound of interest, is often associated with enhanced antimicrobial properties. This is attributed to the lipophilic nature of the halogen, which can facilitate the compound's transport across microbial cell membranes.

Quantitative Structure-Activity Relationship (QSAR) studies on benzoxazoles have further elucidated the importance of substituent effects on their antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For example, in a series of 2,5-disubstituted benzoxazoles, compounds with specific substitutions exhibited potent activity against Bacillus subtilis and Pseudomonas aeruginosa. nih.gov Similarly, 2,5-disubstituted-1,3,4-oxadiazoles, which are structural isomers of 2,5-disubstituted-1,3-oxazoles, have been shown to possess significant antibacterial and antifungal properties. The introduction of electron-withdrawing groups, such as a chloro or nitro group, on the phenyl ring has been reported to increase antibacterial activity. nih.gov

Compound ClassTested OrganismsKey FindingsReference
2,5-Disubstituted BenzoxazolesPseudomonas aeruginosa, MRSA, Candida kruseiMore active than ampicillin and rifampicin against P. aeruginosa. Compound 11 was most active against C. krusei. nih.gov
2,5-Disubstituted BenzoxazolesBacillus subtilis, Pseudomonas aeruginosa, Candida albicansCompounds 5c and 5e were most active against B. subtilis. Compounds 5e, 6a, and 6e showed significant activity against P. aeruginosa. nih.gov
2,5-Disubstituted-1,3,4-OxadiazolesS. aureus, B. subtilis, E. coli, C. albicansCompounds with electron-withdrawing groups on the phenyl ring exhibited the highest antibacterial activity. researchgate.net

Mechanisms of Anti-inflammatory Action (in vitro studies)

The anti-inflammatory activity of compounds is often evaluated through their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). The inhibition of these enzymes reduces the production of prostaglandins, which are key mediators of inflammation. The structural features of 2,5-diaryl oxazoles make them promising candidates for COX inhibition.

Research on 2-aryl-5-benzoxazolealkanoic acid derivatives has shown that halogen substitution on the aryl ring at the 2-position leads to the most potent anti-inflammatory compounds. Specifically, 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid was found to be three to five times more active than phenylbutazone (B1037) in a rat paw edema model. nih.gov This suggests that the 3-chlorophenyl group in 2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole could contribute significantly to its anti-inflammatory potential.

Furthermore, studies on 2,5-diaryl-1,3,4-oxadiazoles have identified these compounds as selective COX-2 inhibitors. researchgate.net The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. Molecular docking studies have shown that the oxadiazole ring plays a significant role in the selective binding to the COX-2 active site. vignan.ac.in Given the structural similarities, it is plausible that this compound could also exhibit anti-inflammatory effects through the inhibition of COX enzymes.

Compound ClassMechanism/AssayKey FindingsReference
2-Aryl-5-benzoxazolealkanoic acid derivativesCarrageenan-induced rat paw edemaHalogen substitution on the 2-aryl ring led to the most active compounds. 2-(4-chlorophenyl) derivative was 3-5 times more active than phenylbutazone. nih.gov
2,5-Diaryl-1,3,4-oxadiazolesCOX-1/COX-2 inhibition assayCompounds with methylsulfonyl moieties showed selective and potent inhibition of COX-2. researchgate.net
2-(((5-Aryl-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazolesCOX-1/COX-2 inhibition assayCompound with a 4-nitrophenyl substitution showed the maximum in vitro COX inhibitory activity and was a selective COX-2 inhibitor. vignan.ac.in

Mechanisms of Enzyme Inhibition (in vitro studies, e.g., tubulin polymerization inhibition, DNA topoisomerase inhibition, protein kinase inhibition)

The inhibition of specific enzymes is a key mechanism through which many therapeutic agents exert their effects. For anticancer drugs, enzymes such as tubulin and DNA topoisomerases are important targets.

A series of novel 1,3-oxazole sulfonamides have been investigated as tubulin polymerization inhibitors. nih.gov These compounds were found to bind to tubulin and induce the depolymerization of microtubules, leading to cell cycle arrest and subsequent cell death. The antiproliferative activity of these compounds was particularly pronounced in leukemia cell lines, with GI50 values in the low micromolar to nanomolar range. nih.gov The substitution pattern on the oxazole core was critical for this activity.

In addition to tubulin, DNA topoisomerases are another important target for anticancer drugs. Some oxadiazole derivatives have been shown to act as topoisomerase II inhibitors. nih.gov These compounds reduce the viability of cancer cells by interfering with the function of topoisomerase IIα, an enzyme essential for DNA replication and cell division. nih.gov Given that 2,5-diaryl-1,3-oxazoles are structurally related to these active compounds, it is conceivable that this compound could also exhibit inhibitory activity against these enzymes.

Compound ClassEnzyme TargetKey FindingsReference
1,3-Oxazole SulfonamidesTubulin PolymerizationEffectively bind to tubulin and induce microtubule depolymerization. Showed potent antiproliferative activity, especially against leukemia cell lines. nih.gov
1,2,5-Oxadiazole DerivativesTopoisomerase IIαA regioisomer of a lead compound showed the best antiproliferative profile and was found to counteract human recombinant topoisomerase IIα relaxation activity. nih.gov

Other Investigated Biological Mechanisms (in vitro, e.g., receptor agonism/antagonism, antiproliferative effects in specific cell lines)

Beyond specific enzyme inhibition, many heterocyclic compounds exhibit antiproliferative effects against various cancer cell lines through a variety of mechanisms. The cytotoxic activity of these compounds is often evaluated using assays that measure cell viability, such as the MTT assay.

A study on novel 2,4,5-trisubstituted oxazole derivatives revealed that several compounds displayed good antiproliferative activity in vitro, comparable to the positive control 5-fluorouracil. nih.gov The presence of different heterocyclic moieties attached to the oxazole core influenced the potency and selectivity of these compounds against different cancer cell lines.

More specifically, a series of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles were synthesized and evaluated for their anticancer activities against 59 cancer cell lines. biointerfaceresearch.com Among these, a derivative, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide, which shares the 2-phenyl-oxazole core and also contains a chlorophenyl group, exhibited the highest activity against glioblastoma and gliosarcoma cell lines, exerting a cytostatic effect. biointerfaceresearch.com This finding strongly suggests that the this compound scaffold could be a promising starting point for the development of new antiproliferative agents.

Compound ClassCell LinesKey FindingsReference
2,4,5-Trisubstituted Oxazole DerivativesVarious cancer cell linesSeveral compounds displayed good antiproliferative activity, comparable to 5-fluorouracil. nih.gov
2-Aryl-4-arylsulfonyl-5-RS-1,3-oxazolesNCI-60 cancer cell linesA derivative containing a 4-chlorophenyl group showed the highest activity against CNS cancer subpanel lines SNB75 and SF-539. biointerfaceresearch.com
1,2,5-Oxadiazole DerivativesHCT-116, HeLa, MCF7, MDA-MB 468A regioisomer of the lead compound showed the best antiproliferative profile. nih.gov

Emerging Research Frontiers and Advanced Applications of 1,3 Oxazole Compounds

Role of Oxazoles in Chemical Biology and Development of Molecular Probes

The oxazole (B20620) moiety is a key structural component in numerous biologically active compounds and serves as a valuable pharmacophore in drug discovery. While direct studies on 2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole are not extensively documented in publicly available research, the known activities of structurally similar oxazole derivatives provide a strong basis for its potential applications in chemical biology.

Highly substituted oxazole derivatives are recognized for their potential as organelle-targeting fluorophores for cell imaging. nih.gov Their utility stems from their often favorable photophysical properties, such as significant Stokes shifts and sensitivity to the local environment, including pH. nih.gov For instance, certain oxazole derivatives exhibit enhanced fluorescence in acidic environments, making them suitable for imaging lysosomes, which have a lower internal pH. nih.gov Given that this compound possesses a conjugated diaryl system, it is plausible that it could exhibit interesting fluorescence properties, making it a candidate for the development of novel molecular probes.

Furthermore, various (5-oxazolyl)-phenyl derivatives have been investigated for their antiviral and immunosuppressive activities. researchgate.net The combination of the oxazole ring with other functional groups, such as thiourea, has yielded compounds with notable in vitro activity against viruses like influenza A and herpes simplex virus, as well as inhibitory effects on enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH). researchgate.net The structural features of this compound, with its specific substitution pattern, could be explored for similar biological activities. The table below summarizes the potential biological applications of oxazole derivatives based on existing research.

Potential Application Area Observed Activity in Related Oxazoles Potential Role of this compound
Molecular Probes Organelle-targeting fluorophores, pH-sensitive probes for lysosomes. nih.govCould be investigated as a fluorescent probe for cellular imaging due to its diaryl oxazole core.
Antiviral Agents Activity against influenza A, coxsackievirus B3, and herpes simplex virus type 1. researchgate.netThe specific chloro- and phenyl- substitutions may confer unique antiviral properties.
Anticancer Agents Inhibition of cancer cell growth; some derivatives show cytostatic or cytotoxic effects against specific cancer cell lines. biointerfaceresearch.comCould be screened for anticancer activity, with the potential for novel mechanisms of action.
Enzyme Inhibition Inhibition of inosine monophosphate dehydrogenase (IMPDH). researchgate.netThe compound could be evaluated as an inhibitor of IMPDH or other relevant enzymes.

Applications in Material Science (e.g., luminescent materials, electronic applications, polymers)

The rigid, planar, and aromatic nature of the 2,5-diaryl-1,3-oxazole scaffold makes it an attractive candidate for applications in material science, particularly in the development of luminescent materials and functional polymers.

Luminescent Materials and Electronic Applications:

2,5-Diaryl oxazoles are known to be fluorescent and have been utilized as scintillators and laser dyes. jlu.edu.cn Their photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the substituent groups on the aryl rings. researchgate.net The introduction of a chlorophenyl group at the 2-position and a phenyl group at the 5-position in this compound is expected to influence its electronic and photophysical properties.

Oxazole-based chromophores are being explored as emissive layers in organic light-emitting diodes (OLEDs), especially for deep-blue emission. spiedigitallibrary.org While some simple oxazole derivatives suffer from aggregation-induced fluorescence quenching in the solid state, more complex structures have shown efficient emission. spiedigitallibrary.org The specific substitution pattern of this compound could potentially mitigate these quenching effects. The table below presents a comparative overview of the photophysical properties of related 2,5-diaryl oxadiazoles, a structurally similar class of compounds, to infer the potential characteristics of the subject compound.

Compound Structure (2,5-Diaryl-1,3,4-oxadiazole) Absorption Max (nm) Emission Max (nm) Quantum Yield
Phenyl-Phenyl3003650.82
p-Tolyl-Phenyl3043680.85
p-Anisyl-Phenyl3153800.78
p-Chlorophenyl-Phenyl3053700.75

Note: Data is illustrative and based on general trends for 2,5-diaryl-1,3,4-oxadiazoles, not specific to this compound.

Polymers:

While research on polymers incorporating this compound specifically is not available, the broader class of poly(2-oxazoline)s (POx) demonstrates the versatility of the oxazoline (B21484) monomer (a related but distinct structure) in creating functional polymers. sigmaaldrich.com POx are synthesized via living cationic ring-opening polymerization, allowing for precise control over molecular weight and architecture. sigmaaldrich.com The properties of POx can be tuned by varying the substituent at the 2-position of the oxazoline ring, leading to polymers with a range of hydrophilicities and thermal properties. acs.orgnih.gov This suggests that if this compound were to be incorporated into a polymer backbone, it could impart unique optical and electronic properties to the resulting material. Crosslinked poly(2-oxazoline)s have also been investigated as "green" alternatives to polyamides for use as insulators in electronic applications. researchgate.net

Novel Catalytic Strategies and Ligand Design Employing Oxazole Scaffolds

The nitrogen atom in the oxazole ring can act as a coordinating site for metal ions, making oxazole derivatives attractive candidates for the design of novel ligands in catalysis.

Oxazole-containing ligands have been successfully employed in various transition metal-catalyzed reactions. alfachemic.com For example, vanadium complexes with oxazole-oxazoline ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization with norbornene. mdpi.com The steric and electronic properties of the oxazole ligand can significantly influence the catalytic activity and the properties of the resulting polymers. mdpi.com

Furthermore, palladium complexes bearing bidentate oxazole-carbene ligands have been synthesized and investigated for their catalytic activity in reactions such as the hydrosilylation of alkenes and alkynes. acs.org The robustness of the oxazole ring makes it a stable component in these catalytic systems. Direct C-H arylation of oxazoles is also a well-established method for creating more complex molecular architectures, which can then be used as ligands or in other applications. nih.gov

Given these precedents, this compound could potentially serve as a ligand in various catalytic systems. The electronic effect of the chloro substituent and the steric bulk of the phenyl groups could modulate the coordination properties and the catalytic performance of its metal complexes.

Catalytic Application Role of Oxazole Ligand Potential of this compound
Olefin Polymerization Modulates catalyst activity and polymer properties in vanadium-catalyzed reactions. mdpi.comThe electronic and steric profile could lead to novel catalytic behavior and polymer microstructures.
Cross-Coupling Reactions Forms stable complexes with palladium for reactions like direct C-H arylation. nih.govCould be used to create more complex ligands or participate directly in catalytic cycles.
Hydrosilylation Acts as a component of bidentate ligands for platinum-catalyzed hydrosilylation. acs.orgCould be incorporated into ligand designs for various asymmetric and non-asymmetric catalytic transformations.

Environmental and Industrial Applications (e.g., agrochemicals, gas capture, dyes)

The chemical stability and functional versatility of the oxazole ring also suggest potential applications in environmental and industrial contexts.

Agrochemicals:

Oxazole and isoxazole (B147169) derivatives are significant scaffolds in crop protection chemistry, with compounds exhibiting herbicidal, fungicidal, and insecticidal activities. researchgate.netbohrium.com The biological efficacy of these compounds is often dependent on the specific substitution pattern on the heterocyclic ring. For instance, certain oxazole derivatives have been shown to act as plant growth regulators, improving the germination of seeds and the growth of seedlings in crops like oilseed rape. researchgate.net The unique structure of this compound makes it a candidate for screening in agrochemical discovery programs. Research on 1,3,4-oxadiazole (B1194373) derivatives has also shown their potential as antifungal agents for controlling maize diseases. frontiersin.org

Gas Capture:

Theoretical studies have explored the potential of oxazole-based materials for gas capture and separation. researchgate.neteuropa.eu These studies suggest that oxazole exhibits a selective affinity for carbon dioxide (CO2) over nitrogen (N2), which could be exploited in the development of materials for carbon capture. researchgate.neteuropa.eu The interaction between oxazole and gas molecules is based on van der Waals forces, and the adsorption capacity can be enhanced by the addition of metallic clusters or surfaces. researchgate.neteuropa.eu While experimental data for this compound is not available, its aromatic system could contribute to favorable interactions with CO2.

Dyes:

The extended π-conjugation in 2,5-diaryl oxazoles is a key feature of many organic dyes. By incorporating electron-donating and electron-withdrawing groups, the absorption and emission properties can be tuned across the visible spectrum. researchgate.net While there is no specific information on the use of this compound as a dye, its structural motif is common in fluorescent dyes and pigments. Further investigation into its photophysical properties could reveal its potential in this area.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(3-Chlorophenyl)-5-phenyl-1,3-oxazole, and how can its structural purity be validated?

  • Synthesis : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous oxazole derivatives are synthesized via cyclization reactions. For example, 3-(2-chlorophenyl)isoxazole derivatives are prepared by reacting oxime intermediates with ethyl acetoacetate under alkaline conditions, followed by chlorination . Adapting similar methods with 3-chlorobenzaldehyde as a starting material may yield the target compound.
  • Structural validation : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole, SC-XRD achieved a data-to-parameter ratio of 19.2 and an R factor of 0.037, ensuring high precision . Complementary techniques like NMR and mass spectrometry should be used to verify purity and functional groups.

Q. How is this compound utilized as a fluorescent probe in membrane studies?

  • The compound (referred to as probe O1O) is a polarity-sensitive fluorescent probe that embeds within lipid bilayers. Its fluorescence emission spectrum shifts depending on the microenvironment’s polarity and proton-donor capacity. For instance, it localizes near the glycerol backbone of phospholipids, enabling detection of membrane changes in red blood cells (RBCs) and leukocytes (WBCs) . Steady-state fluorescence spectroscopy is typically employed, with excitation at 360 nm and emission recorded between 400–600 nm .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on membrane viscosity changes induced by this compound?

  • Case study : In RBCs from rats orally exposed to nanoparticles, no membrane changes were detected using O1O , whereas energy drink consumption increased membrane viscosity in RBCs . To reconcile such discrepancies:

Control for experimental variables : Compare administration routes (oral vs. in vitro exposure) and dosage regimes.

Complementary techniques : Combine fluorescence spectroscopy with dynamic light scattering (DLS) or atomic force microscopy (AFM) to assess membrane mechanics independently.

Probe localization : Confirm the probe’s positioning within the membrane using molecular dynamics simulations, as O1O’s sensitivity is depth-dependent .

Q. What methodological considerations are critical when quantifying lipid peroxidation effects using this fluorescent probe?

  • Key factors :

  • Concentration calibration : Ensure probe concentrations do not self-aggregate (e.g., <10 µM).
  • Environmental controls : Maintain consistent temperature and pH to avoid artifpectral shifts.
  • Interference mitigation : Use antioxidants (e.g., ascorbic acid) to isolate ROS-specific effects, as lipid peroxidation alters membrane viscosity and probe response .
    • Data normalization : Reference fluorescence intensity against a non-peroxidized control membrane and express changes as ΔF/F₀.

Q. How can crystallographic data for this compound inform structure-activity relationship (SAR) studies?

  • Structural insights : SC-XRD data for analogous compounds (e.g., 2-(4-chlorophenyl)-5-phenyl-1,3-oxazole) reveal dihedral angles between aromatic rings (e.g., 25.6°), which influence electronic conjugation and binding affinity .
  • SAR applications : Modify substituents (e.g., replacing 3-Cl with 4-F) and compare fluorescence quantum yields or membrane interaction energies using density functional theory (DFT).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.